molecular formula C3S2 B14742625 1,2-Propadiene-1,3-dithione CAS No. 627-34-9

1,2-Propadiene-1,3-dithione

Cat. No.: B14742625
CAS No.: 627-34-9
M. Wt: 100.17 g/mol
InChI Key: RMCQREAPGZPWGK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propadiene-1,3-dithione can be synthesized through flash vacuum pyrolysis of alkylthio substituted 1,2-dithiole-3-thiones. This process involves heating the precursor compounds to temperatures ranging from 800 to 1000°C, followed by isolation and characterization of the product in an argon matrix at 10K .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its specialized nature and limited demand. Most production is carried out in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propadiene-1,3-dithione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen.

    Reduction: This involves the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1,2-Propadiene-1,3-dithione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its unique structure makes it a subject of study in biochemical research.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Propadiene-1,3-dithione involves its ability to participate in various chemical reactions due to its reactive double bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    1,2-Propadiene-1,3-dione: Similar in structure but contains oxygen atoms instead of sulfur.

    Allene (Propadiene): Similar backbone structure but lacks the sulfur atoms.

Uniqueness: 1,2-Propadiene-1,3-dithione is unique due to its sulfur-containing structure, which imparts different chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur’s reactivity is advantageous .

Properties

CAS No.

627-34-9

Molecular Formula

C3S2

Molecular Weight

100.17 g/mol

InChI

InChI=1S/C3S2/c4-2-1-3-5

InChI Key

RMCQREAPGZPWGK-UHFFFAOYSA-N

Canonical SMILES

C(=C=S)=C=S

Origin of Product

United States

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